4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE
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Overview
Description
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a benzoxadiazole core substituted with an azepane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step reactions. One common method starts with the preparation of 4-chlorosulfonyl-benzoic acid ethyl ester, which undergoes a series of reactions including sulfonylation and cyclization to introduce the azepane ring and the benzoxadiazole moiety . The reaction conditions often involve the use of triethylamine in dichloromethane under an inert atmosphere, followed by treatment with lithium hydroxide monohydrate in methanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The azepane-1-sulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoxadiazole core may also play a role in binding to specific sites on proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(AZEPANE-1-SULFONYL)PHENOL
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-{1-TERT-BUTYL-3,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL}PROPANAMIDE
- 4-(AZEPANE-1-SULFONYL)BENZOHYDRAZIDE
Uniqueness
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to the presence of both the azepane-1-sulfonyl group and the benzoxadiazole core. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,15-8-3-1-2-4-9-15)11-7-5-6-10-12(11)14-18-13-10/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBSDKGAPPBYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24798110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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